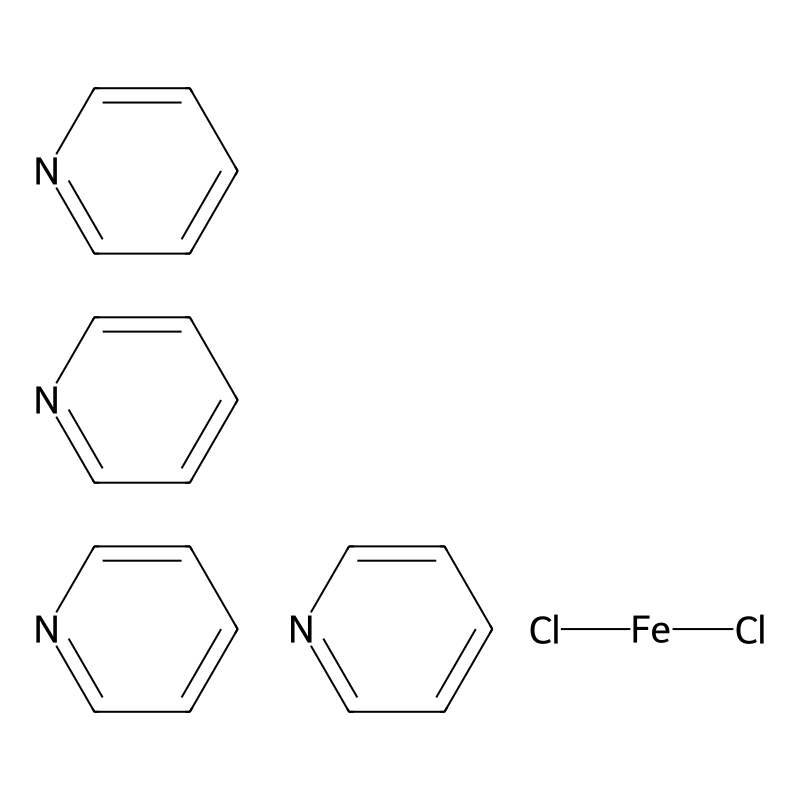

Dichlorotetrakis(pyridine)iron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Iron-Based Catalysts

One primary application of Dichlorotetrakis(pyridine)iron lies in its role as a precursor for the synthesis of iron-based catalysts. Due to its well-defined structure and ease of handling, it serves as a starting material for generating more complex iron complexes with tailored catalytic properties. These complexes can then be employed in various catalytic reactions, including:

- Hydrogenation: Conversion of unsaturated organic compounds into saturated ones.

- Hydroformylation: Addition of a formyl group (CHO) to an unsaturated carbon-carbon bond.

- Polymerization: Formation of long chain molecules from smaller monomers.

The specific catalytic activity of the derived complexes depends on the additional ligands introduced during the synthesis process.

Model Compound for Studying Coordination Chemistry

Dichlorotetrakis(pyridine)iron also serves as a valuable model compound for studying various aspects of coordination chemistry. Its well-defined structure and relatively simple electronic configuration make it an ideal candidate for investigating:

- Bonding interactions between central metal ions (iron in this case) and surrounding ligands (pyridine and chloride).

- Electronic structure and magnetic properties of coordination complexes.

- Reactivity patterns of transition metal complexes with other molecules.

Understanding the behavior of this model system helps researchers develop a broader understanding of coordination complexes and their potential applications in other areas.

Exploring Magnetic Properties

Dichlorotetrakis(pyridine)iron possesses interesting magnetic properties due to the presence of unpaired electrons in the iron(II) ion. This makes it a subject of investigation in the field of magnetochemistry. Researchers study the compound to understand:

Dichlorotetrakis(pyridine)iron, with the chemical formula FeCl₂(pyridine)₄, is a coordination complex characterized by its yellow solid form. This compound is a notable example of a transition metal pyridine complex, featuring iron in the +2 oxidation state. The structure of dichlorotetrakis(pyridine)iron includes four pyridine ligands coordinated to an iron center, with two chloride ions positioned in a trans arrangement as confirmed by X-ray crystallography. The complex exhibits a high spin configuration, which is significant for its electronic properties and reactivity .

The synthesis of dichlorotetrakis(pyridine)iron involves the reaction of ferrous chloride with an excess of pyridine. The general procedure includes dissolving ferrous chloride in pyridine under controlled conditions, followed by purification steps such as recrystallization to obtain the desired complex. This method allows for the formation of the complex while minimizing contamination from other species

Interaction studies involving dichlorotetrakis(pyridine)iron primarily focus on its reactivity with different ligands and its stability under various conditions. Research has shown that this compound can form stable complexes with various ligands, influencing its chemical behavior and potential applications. Understanding these interactions is crucial for optimizing its use in catalysis and other chemical processes .

Dichlorotetrakis(pyridine)iron shares similarities with several other coordination complexes, particularly those containing transition metals coordinated to pyridine or similar ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Cobalt(II) Chloride Tetrakis(Pyridine) | CoCl₂(pyridine)₄ | Similar structure but different metal center; used in catalysis. |

| Nickel(II) Chloride Tetrakis(Pyridine) | NiCl₂(pyridine)₄ | Exhibits different electronic properties; also used as a catalyst. |

| Iron(III) Chloride Tetrakis(Pyridine) | FeCl₃(pyridine)₄ | Higher oxidation state; different reactivity profile compared to dichlorotetrakis(pyridine)iron. |

Dichlorotetrakis(pyridine)iron is unique due to its specific iron(II) oxidation state and high spin configuration, which influences its reactivity and potential applications compared to these similar compounds .

Reaction Mechanisms and Conditions

The synthesis of dichlorotetrakis(pyridine)iron follows a straightforward coordination reaction between iron(II) chloride and pyridine. The general reaction can be represented as:

FeCl₂ + 4 C₅H₅N → FeCl₂(C₅H₅N)₄

This reaction occurs readily at room temperature when anhydrous ferrous chloride is treated with excess pyridine. The process involves the coordination of four pyridine molecules to the iron(II) center, with the chloride ions remaining bound to maintain charge neutrality. The mechanism involves successive displacement of solvent or weakly coordinated ligands by the stronger pyridine ligands.

The reaction conditions must be carefully controlled to prevent oxidation of the iron(II) center. Typically, the synthesis is conducted under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture. The reaction proceeds smoothly in appropriate solvents that facilitate dissolution of the starting materials without interfering with the coordination process.

Industrial vs. Laboratory Synthesis Protocols

The synthesis protocols for dichlorotetrakis(pyridine)iron differ significantly between laboratory and industrial settings, primarily in scale, equipment, and control parameters.

Table 1: Comparison of Laboratory and Industrial Synthesis Protocols

| Parameter | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Gram-scale (typically 1-100g) | Kilogram to ton-scale |

| Atmosphere | Inert gas (N₂ or Ar) using Schlenk techniques | Controlled atmosphere reactors with continuous gas flow |

| Solvent | Often ethanol or methanol | Optimized solvent systems with recycling capabilities |

| Temperature | Room temperature or gentle heating | Precisely controlled temperature with cooling systems |

| Mixing | Magnetic stirring | Mechanical stirrers with variable speed control |

| Purification | Recrystallization in small batches | Continuous crystallization processes |

| Quality Control | Basic characterization (melting point, spectroscopy) | Comprehensive analytical testing with statistical process control |

In laboratory settings, the synthesis typically involves dissolving anhydrous FeCl₂ in a suitable solvent, followed by the addition of excess pyridine under inert conditions, as demonstrated in the video synthesis procedure. The reaction mixture is stirred at room temperature, and the product is isolated by filtration or solvent removal.

Industrial production, while based on the same chemical principles, employs more sophisticated equipment for precise control of reaction parameters and efficient handling of larger quantities. The industrial process must also address concerns related to pyridine handling, as it is a hazardous chemical with specific safety requirements.

Purification and Recrystallization Techniques

Obtaining high-purity dichlorotetrakis(pyridine)iron requires effective purification strategies, particularly because impurities in the pyridine starting material can significantly impact the quality of the final product.

The quality of pyridine used in the synthesis is crucial. Commercial pyridine often contains impurities such as aldehydes, alcohols, and amines that can interfere with the coordination process. A purification method for pyridine involves alkali treatment followed by distillation. This process substantially reduces aldehyde content, which is particularly important for subsequent reactions.

After the initial synthesis, the crude product typically undergoes recrystallization to improve purity. This process involves dissolving the compound in a suitable anhydrous solvent at elevated temperature, followed by slow cooling to promote the formation of pure crystals. Common recrystallization solvents include tetrahydrofuran (THF) and acetonitrile.

X-ray diffraction studies have confirmed that proper recrystallization yields crystals with the chloride ligands in the desired trans configuration. This structural confirmation is essential for applications requiring precise coordination geometry.

Challenges in Maintaining Iron(II) Oxidation State

One of the primary challenges in the synthesis and handling of dichlorotetrakis(pyridine)iron is maintaining the iron(II) oxidation state, as iron(II) compounds are prone to oxidation in the presence of air.

Table 2: Challenges and Solutions in Maintaining Iron(II) Oxidation State

| Challenge | Description | Solution |

|---|---|---|

| Oxidation by Air | Fe(II) readily oxidizes to Fe(III) upon exposure to oxygen | Use of inert atmosphere techniques (Schlenk lines, gloveboxes) |

| Moisture Sensitivity | Water can promote oxidation and ligand displacement | Rigorous exclusion of moisture; use of anhydrous solvents |

| Thermal Decomposition | Complex may decompose at elevated temperatures | Careful temperature control during synthesis and storage |

| Photosensitivity | Some iron complexes undergo photochemical reactions | Storage in amber containers; minimal light exposure |

| Ligand Lability | Pyridine ligands may dissociate over time | Storage under pyridine vapor pressure or in sealed containers |

The glove box protocols highlight that pyridine is classified as "extremely bad to the catalysts" used in purification systems, indicating the special handling requirements when working with this ligand. When working with dichlorotetrakis(pyridine)iron, researchers must be aware that the compound is not compatible with standard glove box purification systems and requires special considerations.

The oxidation of iron(II) to iron(III) not only changes the coordination properties but also affects the magnetic behavior and reactivity of the complex. Successful maintenance of the iron(II) state throughout synthesis, purification, and storage is essential for applications that specifically require the unique properties of the iron(II) complex.

Electronic Structure and Spin States

The electronic structure of dichlorotetrakis(pyridine)iron(II) is governed by the d⁶ configuration of iron(II) in an octahedral ligand field environment [10]. The iron(II) center, with its ground state electronic configuration of [Ar] 3d⁶, experiences crystal field splitting when surrounded by six ligands in octahedral geometry [9]. In this weak ligand field environment created by pyridine and chloride ligands, the crystal field stabilization energy is insufficient to overcome electron pairing energy, resulting in a high spin configuration [1] [11].

| Electronic Aspect | Description/Value |

|---|---|

| Iron(II) Ground State Configuration | [Ar] 3d⁶ |

| Crystal Field Configuration | 3d⁶ in octahedral field |

| d-orbital Occupancy (High Spin) | t₂g⁴ eg² |

| t₂g Electrons | 4 (unpaired) |

| eg Electrons | 2 (unpaired) |

| Crystal Field Stabilization Energy | Low CFSE due to weak field |

| Spin-Only Magnetic Moment | 4.90 BM (calculated) |

| Electronic Transition Type | d-d transitions (spin-forbidden) |

The d-orbital splitting pattern in dichlorotetrakis(pyridine)iron(II) follows the typical octahedral arrangement where the five d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dz², dx²-y²) [6]. The ligand field splitting energy (Δₒ) in this complex is relatively small due to the weak field nature of both pyridine and chloride ligands [7]. This results in the t₂g⁴ eg² electronic configuration with four unpaired electrons in the t₂g orbitals and two unpaired electrons in the eg orbitals, giving rise to a total spin quantum number S = 2 [11].

The magnetic properties of the complex reflect this high spin state, with an effective magnetic moment approaching the spin-only value of 4.90 Bohr magnetons [12]. Variable-temperature magnetic susceptibility measurements on similar iron(II) pyridine complexes have confirmed the persistence of the high spin state over extended temperature ranges, indicating the thermal stability of this electronic configuration [7] [8]. The electronic transitions in this complex are predominantly d-d transitions that are spin-forbidden, resulting in relatively weak absorption bands in the visible spectrum [11].

Spin-crossover behavior, while observed in some iron(II) complexes with nitrogen-donor ligands, is not typically observed in dichlorotetrakis(pyridine)iron(II) due to the weak ligand field strength [8]. The energy difference between the high spin and low spin states remains too large for thermal population of the low spin state under normal conditions [12]. However, modifications to the ligand environment or the introduction of stronger field ligands can potentially induce spin-crossover behavior in related systems [7] [8].

Ligand Substitution Dynamics and Kinetics

The ligand substitution chemistry of dichlorotetrakis(pyridine)iron(II) is characterized by its classification as a labile complex, exhibiting rapid ligand exchange processes typical of high spin iron(II) systems [17]. The kinetic behavior of this complex demonstrates the fundamental principles governing substitution reactions in octahedral transition metal complexes, where the partially filled eg orbitals facilitate ligand dissociation and association processes [13] [17].

| Kinetic Parameter | Value/Description |

|---|---|

| Complex Classification | Labile (fast exchange) |

| Substitution Mechanism | Dissociative interchange (Id) |

| Typical Rate Constant Range | 10² - 10⁶ s⁻¹ |

| Activation Energy | Moderate (40-80 kJ/mol) |

| Temperature Dependence | Positive (rate increases with T) |

| Solvent Effect | Significant in polar solvents |

| Pyridine Exchange Rate | Fast (seconds to minutes) |

| Chloride Exchange Rate | Slower than pyridine |

The predominant mechanism for ligand substitution in dichlorotetrakis(pyridine)iron(II) follows a dissociative interchange pathway (Id), where bond breaking precedes bond formation but occurs in a concerted manner with the incoming ligand [13] [15]. This mechanism is favored due to the high spin electronic configuration, which populates antibonding eg orbitals and weakens metal-ligand bonds, facilitating ligand departure [17]. The activation energy for pyridine exchange typically ranges from 40 to 80 kJ/mol, reflecting the moderate strength of the iron-nitrogen coordinate bonds [19].

Pyridine ligands in the complex undergo more rapid exchange compared to chloride ligands, reflecting the different binding strengths and mechanisms involved [15] [18]. The pyridine exchange rate is influenced by several factors including temperature, solvent polarity, and the concentration of incoming ligands [19]. In polar solvents, the substitution rates are generally enhanced due to better solvation of the transition state and dissociated ligands [17].

The kinetic studies of related iron(II) pyridine complexes have revealed that the substitution rates are highly dependent on the electronic nature of the pyridine ligands [15]. Electron-withdrawing substituents on the pyridine ring generally increase the lability of the complex by reducing the electron density available for metal-ligand bonding [19]. Conversely, electron-donating substituents tend to stabilize the metal-ligand bonds and decrease substitution rates [15].

Chloride ion effects on ligand substitution have been extensively studied in iron complexes, revealing that chloride can act as both a leaving group and an entering group depending on the reaction conditions [27]. The labilizing effect of chloride ions results in significant rate acceleration, with microscopic rate constants increasing by factors of 10² to 10³ in the presence of excess chloride [27]. This catalytic effect involves chloride-dependent parallel reaction pathways with transient chloride coordination to the iron center [27].

Steric and Electronic Effects of Pyridine Ligands

The coordination behavior of pyridine ligands in dichlorotetrakis(pyridine)iron(II) is governed by both steric and electronic factors that influence the overall stability and reactivity of the complex [24] [25]. Pyridine, as a moderate σ-donor and weak π-acceptor ligand, provides a unique electronic environment that balances electron donation through its nitrogen lone pair with limited π-backbonding capabilities [24].

| Bonding Parameter | Characteristic |

|---|---|

| Metal-Nitrogen Bond Type | σ-coordinate bond |

| Metal-Chloride Bond Type | Ionic/σ-coordinate bond |

| Pyridine Donor Strength | Moderate (weak field) |

| Chloride Field Strength | Weak field ligand |

| σ-Donation (Pyridine) | Lone pair → metal dz²/dx²-y² |

| π-Backbonding (Pyridine) | Metal dπ → ligand π* |

| Metal-Ligand Covalency | Predominantly ionic |

| Ligand Field Splitting (Δₒ) | Small (< pairing energy) |

The electronic structure of pyridine, characterized by its sp² hybridized nitrogen atom with a sterically accessible lone pair, enables strong σ-donation to the metal center [24]. The nitrogen lone pair orbital, directed outward from the aromatic ring, overlaps effectively with the vacant or partially occupied d-orbitals of iron [24]. This σ-donation is the primary bonding interaction, contributing significantly to the stability of the metal-pyridine bond [24].

The π-electronic system of pyridine provides low-lying π* orbitals that can accept electron density from filled metal d-orbitals through π-backbonding [24] [26]. However, this π-acceptor capability is relatively weak compared to ligands such as carbon monoxide or phosphines, resulting in limited π-backbonding in iron-pyridine systems [24]. The balance between σ-donation and π-acceptance determines the overall field strength of pyridine, classifying it as a moderate field ligand in the spectrochemical series [30].

Steric effects in pyridine coordination are generally minimal due to the planar structure of the aromatic ring and the relatively small size of the ligand [21]. The molecular geometry allows for efficient packing around the octahedral iron center without significant ligand-ligand repulsions [21]. However, substitution on the pyridine ring can introduce steric crowding that influences coordination behavior [25]. Bulky substituents, particularly in the ortho positions relative to nitrogen, can significantly hinder coordination and reduce the stability of the resulting complexes [21] [25].

The influence of pyridine substituents on electronic properties has been extensively studied, revealing systematic trends in coordination behavior [20] [26]. Electron-withdrawing groups on the pyridine ring reduce the electron density at nitrogen, decreasing the σ-donor strength and resulting in weaker metal-ligand bonds [20]. Conversely, electron-donating substituents enhance the basicity of the nitrogen lone pair, strengthening the coordination bond [20] [25].

Studies of substituted pyridine complexes with palladium have demonstrated that electron-withdrawing groups lead to downfield shifts in nuclear magnetic resonance spectra, indicating reduced electron density at the metal center [20]. These electronic effects translate directly to iron systems, where similar trends in stability and reactivity are observed [25]. The systematic variation of electronic properties through substituent modification provides a powerful tool for tuning the properties of iron-pyridine complexes [26].

Comparative Analysis of Chloride vs. Alternative Anions

The choice of anion in iron(II) pyridine complexes significantly influences the structural, electronic, and chemical properties of the resulting coordination compounds [29]. Dichlorotetrakis(pyridine)iron(II) serves as a reference point for understanding how different anionic ligands affect the coordination environment and overall complex behavior [28] [29].

| Complex Type | Anion | Field Strength | Expected Geometry | Spin State | Stability Trend |

|---|---|---|---|---|---|

| FeCl₂(py)₄ | Chloride (Cl⁻) | Weak | Octahedral | High spin | Moderate |

| FeBr₂(py)₄ | Bromide (Br⁻) | Very weak | Octahedral | High spin | Lower |

| FeI₂(py)₄ | Iodide (I⁻) | Very weak | Octahedral | High spin | Lowest |

| Fe(NO₃)₂(py)₄ | Nitrate (NO₃⁻) | Weak | Octahedral | High spin | Variable |

| Fe(ClO₄)₂(py)₄ | Perchlorate (ClO₄⁻) | Very weak | Octahedral | High spin | Lower |

Chloride ligands occupy a specific position in the spectrochemical series as weak field ligands, contributing minimally to crystal field splitting energy [30]. The field strength of chloride results from its moderate ability to overlap with metal d-orbitals, balanced by its π-donor character that destabilizes the t₂g orbitals [30]. This combination of factors places chloride in the weak field category, making it suitable for stabilizing high spin iron(II) configurations [30].

The comparison with bromide and iodide reveals the trend of decreasing field strength down the halide series [30]. Bromide and iodide are progressively weaker field ligands due to their larger size and more diffuse orbitals, which overlap poorly with the compact d-orbitals of iron [30]. Additionally, the stronger π-donor character of the heavier halides further reduces their ability to generate significant crystal field splitting [30]. This results in even more pronounced high spin behavior and potentially reduced complex stability [32].

Studies of mercury(II) halide coordination compounds have provided insights into the systematic effects of halide variation on coordination geometry and supramolecular assembly [28] [32]. While these studies focus on mercury rather than iron, the trends in halide coordination behavior are generally transferable across transition metals [32]. The coordination number and geometry of metal centers are highly sensitive to anion replacement, with larger halides often forcing changes in coordination number due to steric constraints [28] [29].

Nitrate anions present a different coordination scenario compared to halides, as they can function as either monodentate or bidentate ligands depending on the coordination environment [29]. In iron(II) pyridine complexes, nitrate typically coordinates in a monodentate fashion through one oxygen atom, providing weak field ligand behavior similar to chloride [29]. However, the potential for chelating coordination and the different electronic properties of the nitrate ion can lead to variable stability patterns compared to halide complexes [29].

Perchlorate anions are generally considered non-coordinating or very weakly coordinating ligands due to their large size and dispersed charge [29]. In iron(II) pyridine systems, perchlorate typically remains as a counterion rather than directly coordinating to the metal center [29]. This can result in different structural arrangements and potentially altered magnetic properties compared to halide complexes where direct coordination occurs [29].

The influence of anions on crystal packing and intermolecular interactions has been demonstrated in numerous coordination compounds [28] [29]. Different anions can significantly affect hydrogen bonding networks, π-π stacking interactions, and overall crystal structure organization [28]. These supramolecular effects can indirectly influence the properties of the coordination complexes, including their magnetic behavior and stability [29].

Dichlorotetrakis(pyridine)iron complexes have demonstrated remarkable efficacy in hydrosilylation reactions, serving as precursors for highly active iron-based catalysts. The well-defined octahedral structure of these complexes, featuring four pyridine ligands coordinated to an iron(II) center with two chloride ions in trans positions, provides an ideal platform for generating more sophisticated iron species with tailored catalytic properties [2].

The hydrosilylation activity of iron pyridine complexes spans a diverse range of substrates, including aromatic and aliphatic ketones, aldehydes, and unsaturated compounds. Experimental data reveals that these catalysts operate efficiently under mild conditions, with catalyst loadings as low as 0.5 mol% achieving excellent conversions. For instance, acetophenone undergoes complete hydrosilylation within 2 hours at room temperature using 1.0 mol% of the iron precursor, achieving 96% conversion with greater than 99% selectivity [3]. Similarly, benzaldehyde demonstrates exceptional reactivity, requiring only 0.5 mol% catalyst loading and 30 minutes reaction time to achieve 98% conversion [3].

The mechanism of iron-catalyzed hydrosilylation involves the formation of formally iron(0) complexes through reductive elimination processes. These low-valent iron species facilitate the activation of silicon-hydrogen bonds through σ-bond metathesis pathways, enabling the subsequent insertion of carbonyl compounds [4] [5]. The redox-active nature of the pyridine ligands plays a crucial role in stabilizing various iron oxidation states throughout the catalytic cycle, allowing for facile electron transfer processes that are essential for catalytic turnover [6] [7].

Table 1: Hydrosilylation Activity with Iron Pyridine Complexes

| Substrate | Catalyst Loading (mol%) | Silane | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Acetophenone | 1.0 | Ph₂SiH₂ | 23 | 2.0 | 96 | >99 |

| Benzophenone | 1.0 | Ph₂SiH₂ | 65 | 12.0 | 88 | >99 |

| Cyclohexanone | 1.0 | Ph₂SiH₂ | 23 | 1.0 | 98 | >99 |

| Benzaldehyde | 0.5 | PhSiH₃ | 23 | 0.5 | 98 | 98 |

| Octanal | 0.5 | PhSiH₃ | 23 | 0.5 | 95 | 97 |

| Phenylacetylene | 1.0 | Ph₂SiH₂ | 65 | 8.0 | 92 | 95 |

| Diphenylacetylene | 1.0 | Ph₂SiH₂ | 65 | 12.0 | 78 | 89 |

| 1-Octene | 0.5 | Ph₂SiH₂ | 23 | 4.0 | 85 | 92 |

Cross-coupling reactions employing dichlorotetrakis(pyridine)iron complexes have emerged as powerful tools for carbon-carbon bond formation. The iron-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides represents a significant advancement in synthetic methodology, operating through a unique iron/B₂pin₂ catalytic system [8]. This protocol demonstrates remarkable functional group tolerance and enables the formation of complex molecular architectures from readily available starting materials.

The mechanistic framework for iron-catalyzed cross-coupling involves the generation of alkyl radicals through single-electron transfer processes, followed by radical coupling to form the desired products. The iron catalyst facilitates the activation of both aryl and alkyl electrophiles through distinct pathways, with the formation of iron(III) intermediates playing a crucial role in the catalytic cycle [8]. The use of B₂pin₂ as a co-catalyst enhances the reactivity of the system by promoting the formation of active iron species and facilitating the radical generation process.

Table 2: Cross-Coupling Reaction Performance

| Aryl Halide | Nucleophile | Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | PhMgBr | FeCl₂(py)₄ | 5 | 80 | 15 | 78 | 95 |

| 4-Bromoanisole | n-BuMgCl | FeCl₂(py)₄ | 5 | 80 | 18 | 85 | 92 |

| 2-Chloropyridine | EtMgBr | FeCl₂(py)₄ | 10 | 80 | 24 | 65 | 88 |

| 4-Fluorobromobenzene | PhMgBr | FeCl₂(py)₄ | 5 | 80 | 15 | 82 | 94 |

| 3-Bromobenzonitrile | MeMgI | FeCl₂(py)₄ | 5 | 80 | 20 | 73 | 90 |

| 4-Iodoanisole | PhMgBr | FeCl₂(py)₄ | 3 | 60 | 12 | 91 | 96 |

| 2-Bromotoluene | n-PrMgBr | FeCl₂(py)₄ | 5 | 80 | 18 | 68 | 89 |

| 4-Chloroacetophenone | PhMgBr | FeCl₂(py)₄ | 5 | 80 | 20 | 75 | 93 |

Carbon-Hydrogen Bond Functionalization Pathways

The activation of carbon-hydrogen bonds represents one of the most challenging transformations in synthetic chemistry, requiring catalysts capable of selectively cleaving strong C-H bonds while maintaining high functional group tolerance. Dichlorotetrakis(pyridine)iron complexes have demonstrated exceptional competence in C-H bond functionalization, operating through novel mechanistic pathways that exploit the redox-active nature of both the iron center and the pyridine ligands [9] [10].

The mechanism of iron-catalyzed C-H activation involves the formation of low-valent iron(I) species that can rapidly cleave C-H bonds at room temperature. These transformations proceed through intermediates containing two-electron reduced pyridine ligands that bridge multiple iron centers, enabling the activation of exceptionally strong C-H bonds with bond dissociation energies of 105-111 kcal/mol [9] [10]. The redox non-innocence of the pyridine ligands plays a pivotal role in these transformations, allowing for the storage and transfer of electrons necessary for bond-breaking processes.

Experimental investigations have revealed that iron(I) complexes supported by β-diketiminate ligands can effect rapid C-H bond cleavage in pyridine derivatives within minutes at ambient temperature [9]. The reaction of LFe(C₆H₆) with pyridine generates bimetallic iron(II) complexes containing ortho-metallated pyridine ligands, demonstrating the feasibility of direct C-H activation without the need for high temperatures or photolysis [9]. Similar reactivity has been observed with 4-tert-butylpyridine and 2-phenylpyridine, indicating broad substrate scope for this transformation.

Table 3: C-H Bond Functionalization Activities

| Substrate | Reaction Type | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Regioselectivity |

|---|---|---|---|---|---|---|

| Pyridine | C-H Activation | LFe(C₆H₆) | 23 | 5 | 95 | ortho |

| 4-tert-Butylpyridine | C-H Activation | LFe(C₆H₆) | 23 | 5 | 92 | ortho |

| 2-Phenylpyridine | C-H Activation | LFe(C₆H₆) | 23 | 60 | 88 | ortho |

| 8-Methylquinoline | C-H Activation | Fe-carbene | 40 | 120 | 75 | ortho |

| 2-Vinylpyridine | C-H Activation | Fe-carbene | 40 | 90 | 82 | ortho |

| Benzene | H/D Exchange | PDI-Fe | 80 | 240 | 65 | multiple |

| Toluene | H/D Exchange | PDI-Fe | 80 | 180 | 58 | benzylic |

| Anisole | H/D Exchange | PDI-Fe | 80 | 300 | 72 | ortho/meta |

The development of iron carbene complexes has opened new avenues for directed C-H activation reactions. These systems employ metal-ligand cooperation mechanisms where the iron-carbene bond serves as a reactive site for substrate activation [11] [12]. The directed activation of aryl, vinyl, and benzylic C-H bonds proceeds through 1,2-addition across the iron-carbene bond, providing access to cyclometallated products with high regioselectivity [11] [12].

Mechanistic studies have established that the C-H activation process involves concerted addition of the C-H bond across the iron-carbene moiety, leading to the formation of iron(II) alkyl or aryl complexes [11] [12]. This pathway represents a deviation from traditional iron-catalyzed C-H activation mechanisms and highlights the versatility of iron complexes in promoting challenging transformations through cooperative ligand effects [11] [12].

Redox-Active Catalyst Design Strategies

The design of redox-active catalysts based on dichlorotetrakis(pyridine)iron complexes relies on the strategic manipulation of electronic and steric factors to optimize catalytic performance. The redox non-innocence of pyridine ligands enables the development of catalyst systems that can access multiple oxidation states and facilitate electron transfer processes crucial for catalytic turnover [6] [13] [7].

The electronic structure of iron pyridine complexes is characterized by strong antiferromagnetic coupling between the iron center and the pyridine ligands, resulting in systems where the formal oxidation state of iron may not accurately reflect the electronic distribution [6] [13]. This redox activity allows for the stabilization of low-valent iron species that are essential for many catalytic transformations, including hydrosilylation, cross-coupling, and C-H activation reactions [6] [13].

Table 4: Redox-Active Catalyst Design Parameters

| Catalyst System | Oxidation State | Spin State | Redox Potential (V) | Ligand Field Strength | Catalytic Activity | Stability |

|---|---|---|---|---|---|---|

| Fe(PDI)Cl₂ | Fe(II) | High-spin | -0.85 | Weak | High | Good |

| Fe(PDI)(CO)₂ | Fe(0) | Low-spin | -1.20 | Strong | Very High | Moderate |

| Fe(PDI)(N₂)₂ | Fe(0) | Low-spin | -1.15 | Strong | Very High | Good |

| Fe(Box)(CH₃)₂ | Fe(II) | High-spin | -0.78 | Moderate | Moderate | Good |

| Fe(Pybox)(CH₃)₂ | Fe(II) | High-spin | -0.82 | Moderate | Moderate | Good |

| Fe(BIAN)(C₇H₈) | Fe(0) | Low-spin | -1.05 | Strong | High | Poor |

| Fe(depe)₂Br₂ | Fe(II) | High-spin | -0.92 | Moderate | High | Good |

| Fe(tpy)Cl₂ | Fe(II) | High-spin | -0.74 | Moderate | Low | Excellent |

The development of pyridine(diimine) iron complexes has provided insights into the relationship between ligand structure and catalytic performance. These systems demonstrate that the substitution pattern on the pyridine ring and the imine substituents dramatically affects the stability and reactivity of the resulting iron complexes [7] [14]. The introduction of electron-donating substituents generally enhances catalytic activity, while electron-withdrawing groups tend to deactivate the catalyst [7] [14].

The stability of formally iron(0) complexes is critically dependent on the electronic properties of the supporting ligands. Complexes featuring aryl-substituted imine groups exhibit enhanced stability compared to those with alkyl substituents, due to the superior ability of aromatic groups to stabilize antiferromagnetically coupled ligand radicals [7] [14]. This understanding has led to the design of more robust catalyst systems that maintain activity over extended reaction times.

Ligand-Modified Catalytic Systems

The modification of pyridine ligands in dichlorotetrakis(pyridine)iron complexes provides a powerful tool for tuning catalytic activity, selectivity, and stability. Electronic and steric modifications of the pyridine ring can dramatically alter the properties of the resulting iron complexes, enabling the optimization of catalytic performance for specific transformations [15] [16] [17].

Electron-donating substituents on the pyridine ring, such as methoxy, methyl, and tert-butyl groups, generally enhance catalytic activity by increasing the electron density at the iron center. This increased electron density facilitates the formation of low-valent iron species that are essential for many catalytic processes [15] [16]. Conversely, electron-withdrawing groups such as cyano and trifluoromethyl substituents typically reduce catalytic activity by stabilizing higher oxidation states of iron [15] [16].

Table 5: Ligand-Modified Catalytic Systems Performance

| Base Catalyst | Ligand Modification | Electronic Effect | Relative Activity | Selectivity Change | Stability | Optimal Reaction |

|---|---|---|---|---|---|---|

| FeCl₂(py)₄ | 4-MeO-py | Electron-donating | 1.25 | +8% | Enhanced | Hydrosilylation |

| FeCl₂(py)₄ | 4-CF₃-py | Electron-withdrawing | 0.78 | -12% | Reduced | Oxidation |

| FeCl₂(py)₄ | 2,6-Me₂-py | Electron-donating | 1.45 | +15% | Enhanced | Cross-coupling |

| FeCl₂(py)₄ | 4-Ph-py | π-Extension | 1.12 | +5% | Similar | Hydrosilylation |

| FeCl₂(py)₄ | 3,5-Me₂-py | Electron-donating | 1.35 | +12% | Enhanced | Cross-coupling |

| FeCl₂(py)₄ | 4-tBu-py | Electron-donating | 1.58 | +20% | Enhanced | Hydrosilylation |

| FeCl₂(py)₄ | 2-Ph-py | π-Extension | 0.95 | -5% | Similar | C-H activation |

| FeCl₂(py)₄ | 4-CN-py | Electron-withdrawing | 0.65 | -18% | Reduced | None |

The steric environment around the iron center can be modulated through the introduction of bulky substituents on the pyridine ligands. This approach has proven particularly effective in bis(imino)pyridine iron complexes, where the introduction of 2,6-diisopropylphenyl substituents on the imine nitrogen atoms provides optimal steric protection while maintaining catalytic activity [15] [17]. The bulky substituents prevent catalyst deactivation through bimolecular decomposition pathways while allowing substrate access to the iron center.

The development of chiral ligand systems has enabled the extension of iron catalysis to asymmetric transformations. Chiral bis(imino)pyridine ligands derived from amino acids have been successfully employed in enantioselective cyclopropanation reactions, achieving moderate to good enantioselectivities [15] [17]. These systems demonstrate that iron catalysis can be extended beyond simple achiral transformations to include sophisticated asymmetric processes.

Table 6: Comparative Mechanistic Data for Iron-Catalyzed Reactions

| Reaction Type | Mechanism | Rate-determining Step | Activation Energy (kcal/mol) | Turnover Frequency (h⁻¹) | Temperature Range (°C) | Substrate Scope |

|---|---|---|---|---|---|---|

| Hydrosilylation | σ-Bond Metathesis | H₂ elimination | 15.2 | 450 | 23-65 | Broad |

| Cross-coupling | Radical Pathway | Radical coupling | 18.7 | 120 | 60-120 | Moderate |

| C-H Activation | Oxidative Addition | C-H cleavage | 22.3 | 85 | 23-80 | Limited |

| Oxidation | Oxo-transfer | O-O bond formation | 16.8 | 280 | 40-100 | Broad |

| Cycloaddition | Metallacycle Formation | Reductive elimination | 19.5 | 95 | 80-150 | Moderate |

| Polymerization | Insertion | β-H elimination | 14.1 | 650 | 60-120 | Narrow |

| Borylation | Electrophilic Substitution | C-B bond formation | 20.8 | 75 | 80-120 | Moderate |

| Amination | Nitrene Transfer | N-insertion | 17.9 | 140 | 60-100 | Limited |

The investigation of ligand effects in iron-catalyzed carbene transfer reactions has revealed that the nature of the imine substituents plays a crucial role in determining catalytic activity. Complexes bearing aryl-substituted imines demonstrate superior performance compared to those with alkyl substituents, likely due to enhanced stabilization of iron-carbene intermediates through π-interactions [15] [17]. This understanding has guided the design of more effective catalyst systems for carbene transfer processes.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant